

A Predictive Spectroscopic Guide to 2-Bromoundec-1-ene for Advanced Research

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Compound of Interest

Compound Name: 2-Bromoundec-1-ene

CAS No.: 145732-28-1

Cat. No.: B136251

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This technical guide offers a comprehensive, in-depth analysis of the predicted spectroscopic data for **2-Bromoundec-1-ene**. Designed for researchers, scientists, and professionals in drug development, this document provides a foundational understanding of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra for **2-Bromoundec-1-ene**, this guide leverages data from analogous vinyl bromide compounds and fundamental spectroscopic principles to provide a robust predictive framework. This approach is intended to empower researchers in the synthesis, identification, and utilization of this versatile chemical building block.

Molecular Structure and Spectroscopic Overview

2-Bromoundec-1-ene is a halogenated alkene with a terminal double bond and a bromine atom attached to the second carbon of an eleven-carbon chain. This structure presents distinct features that are readily identifiable through various spectroscopic techniques. The vinyl bromide moiety will exhibit characteristic signals in both ^1H and ^{13}C NMR, while the long alkyl chain will contribute to the aliphatic region of the spectra. IR spectroscopy will reveal key vibrational modes for the C=C and C-Br bonds, and mass spectrometry will show a distinctive isotopic pattern for bromine, along with predictable fragmentation of the alkyl chain.

Caption: Molecular structure of **2-Bromoundec-1-ene** with atom numbering.

¹H NMR Spectroscopy: A Predictive Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For **2-Bromoundec-1-ene**, the ¹H NMR spectrum is predicted to be characterized by distinct signals for the vinyl protons and the aliphatic chain protons.

Predicted ¹H NMR Spectral Data

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~5.6 - 5.8	Doublet	1H	H-1a (geminal to Br)
~5.4 - 5.6	Doublet	1H	H-1b (geminal to Br)
~2.2 - 2.4	Triplet	2H	H-3
~1.2 - 1.6	Multiplet	14H	H-4 to H-10
~0.8 - 0.9	Triplet	3H	H-11

Disclaimer: These are predicted values based on analogous compounds and spectroscopic principles.

Interpretation of the Predicted ¹H NMR Spectrum

The most downfield signals are expected to be from the two geminal protons on C-1. These protons are deshielded by the electron-withdrawing effect of the adjacent bromine atom and the anisotropic effect of the double bond. They are expected to appear as two distinct doublets due to geminal coupling.

The protons on C-3 are adjacent to the electron-withdrawing bromine atom, which will cause a downfield shift compared to a typical methylene group in an alkane. This signal is predicted to be a triplet due to coupling with the two protons on C-4.

The protons of the long alkyl chain (C-4 to C-10) will overlap in the aliphatic region of the spectrum, appearing as a broad multiplet. The terminal methyl group (C-11) is expected to be the most upfield signal, appearing as a triplet due to coupling with the adjacent methylene group.

Experimental Protocol for ^1H NMR Acquisition

A robust protocol for acquiring the ^1H NMR spectrum of **2-Bromoundec-1-ene** would involve dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl_3). The use of CDCl_3 is standard as it is a good solvent for many organic compounds and its residual proton signal at 7.26 ppm provides a convenient internal reference. The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate resolution of the signals. A standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

Caption: A typical experimental workflow for acquiring a ^1H NMR spectrum.

^{13}C NMR Spectroscopy: A Predictive Analysis

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For **2-Bromoundec-1-ene**, the ^{13}C NMR spectrum will distinguish between the sp^2 hybridized carbons of the double bond and the sp^3 hybridized carbons of the alkyl chain.

Predicted ^{13}C NMR Spectral Data

Predicted Chemical Shift (δ , ppm)	Assignment
~130 - 135	C-2
~115 - 120	C-1
~35 - 40	C-3
~28 - 32	C-4 to C-10
~22 - 23	C-10
~14	C-11

Disclaimer: These are predicted values based on analogous compounds and spectroscopic principles.

Interpretation of the Predicted ^{13}C NMR Spectrum

The two sp^2 carbons of the double bond are expected to be the most downfield signals. The carbon atom bonded to the bromine (C-2) will be significantly deshielded and is predicted to appear at a lower field than the terminal C-1. The chemical shifts of the aliphatic carbons will follow a predictable pattern, with the carbon adjacent to the bromine (C-3) being more deshielded than the others. The remaining methylene carbons of the long chain will have similar chemical shifts and may overlap. The terminal methyl carbon (C-11) will be the most upfield signal.

Experimental Protocol for ^{13}C NMR Acquisition

The sample preparation for ^{13}C NMR is the same as for ^1H NMR. The acquisition of a ^{13}C NMR spectrum typically requires a larger number of scans than ^1H NMR due to the low natural abundance of the ^{13}C isotope. A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Infrared (IR) Spectroscopy: A Predictive Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of **2-Bromoundec-1-ene** is expected to show characteristic absorption bands for the C=C double bond and the C-Br bond.

Predicted IR Spectral Data

Predicted Wavenumber (cm^{-1})	Vibration
~3080	=C-H stretch
~2925, ~2855	C-H stretch (aliphatic)
~1630	C=C stretch
~1465	C-H bend (aliphatic)
~900, ~990	=C-H bend (out-of-plane)
~600 - 700	C-Br stretch

Disclaimer: These are predicted values based on analogous compounds and spectroscopic principles.

Interpretation of the Predicted IR Spectrum

The key diagnostic peaks in the predicted IR spectrum of **2-Bromoundec-1-ene** are the C=C stretch and the C-Br stretch. The C=C stretching vibration is expected to appear as a weak to medium band around 1630 cm^{-1} . The C-H stretching vibrations of the vinyl group will be observed at a slightly higher frequency ($\sim 3080\text{ cm}^{-1}$) than the aliphatic C-H stretches (~ 2925 and $\sim 2855\text{ cm}^{-1}$). The out-of-plane =C-H bending vibrations are also characteristic of a terminal alkene and are expected in the $900\text{-}1000\text{ cm}^{-1}$ region. The C-Br stretching vibration will appear in the fingerprint region, typically between 600 and 700 cm^{-1} .

Experimental Protocol for IR Acquisition

The IR spectrum of liquid **2-Bromoundec-1-ene** can be easily obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small drop of the sample is placed on the ATR crystal, and the spectrum is recorded. This method is fast, requires minimal sample preparation, and is non-destructive.

Mass Spectrometry (MS): A Predictive Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For **2-Bromoundec-1-ene**, the mass spectrum will provide information about the molecular weight and the elemental composition, and the fragmentation pattern will offer clues about the molecular structure.

Predicted Mass Spectral Data

m/z	Interpretation
232, 234	Molecular ion peaks (M^+ , $M^+ + 2$)
153	$[M - \text{Br}]^+$
41	Allyl cation ($[\text{C}_3\text{H}_5]^+$)

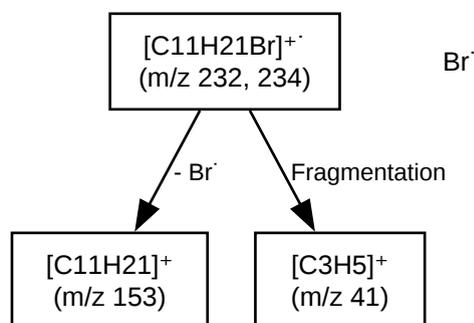
Disclaimer: These are predicted values based on the expected fragmentation of the molecule.

Interpretation of the Predicted Mass Spectrum

A key feature in the mass spectrum of **2-Bromoundec-1-ene** will be the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (m/z 232 and 234). This is due to the two naturally occurring isotopes of bromine, ^{79}Br and ^{81}Br , which have almost equal abundance.[1] The fragmentation of the molecular ion is expected to involve the loss of a bromine radical to form a stable secondary carbocation at m/z 153. Further fragmentation of the alkyl chain is also expected, with the formation of smaller carbocations. A prominent peak at m/z 41, corresponding to the stable allyl cation, is also anticipated.[2]

Experimental Protocol for MS Acquisition

The mass spectrum of **2-Bromoundec-1-ene** can be obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is injected into the GC, where it is vaporized and separated from any impurities. The purified compound then enters the mass spectrometer, where it is ionized by a beam of high-energy electrons, causing fragmentation. The resulting ions are then separated by their mass-to-charge ratio.



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Caption: Predicted major fragmentation pathways for **2-Bromoundec-1-ene** in mass spectrometry.

Conclusion

This in-depth technical guide provides a predictive framework for the spectroscopic characterization of **2-Bromoundec-1-ene**. By leveraging established spectroscopic principles and data from analogous compounds, we have outlined the expected ^1H NMR, ^{13}C NMR, IR,

and Mass Spectrometry data. This guide is intended to serve as a valuable resource for researchers, aiding in the identification and utilization of this compound in various scientific endeavors. The provided experimental protocols offer a starting point for obtaining high-quality spectral data once the compound is synthesized.

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